(2,3-Dibromo-5-nitrophenyl)methanol
Description
(2,3-Dibromo-5-nitrophenyl)methanol is a halogenated aromatic compound with the molecular formula C₇H₅Br₂NO₃. It features a phenyl ring substituted with two bromine atoms at positions 2 and 3, a nitro group at position 5, and a hydroxymethyl (–CH₂OH) group. This structure confers unique physicochemical properties, including high polarity due to the nitro and hydroxyl groups and enhanced molecular weight from bromine substitution. The compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or materials science applications.
Properties
IUPAC Name |
(2,3-dibromo-5-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHCXYPYFIULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dibromo-5-nitrophenyl)methanol typically involves the bromination of 5-nitrobenzyl alcohol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2 and 3 positions of the phenyl ring .
Industrial Production Methods
Industrial production methods for (2,3-Dibromo-5-nitrophenyl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dibromo-5-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: 2,3-Dibromo-5-nitrobenzaldehyde or 2,3-Dibromo-5-nitrobenzoic acid.
Reduction: 2,3-Dibromo-5-aminophenylmethanol.
Substitution: Products depend on the nucleophile used, such as 2,3-diamino-5-nitrophenylmethanol when using amines.
Scientific Research Applications
(2,3-Dibromo-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,3-Dibromo-5-nitrophenyl)methanol depends on its chemical interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (2,3-Dibromo-5-nitrophenyl)methanol | Br (2,3); NO₂ (5); CH₂OH | C₇H₅Br₂NO₃ | 335.93 |
| (2,4-Dibromo-3-nitrophenyl)methanol | Br (2,4); NO₂ (3); CH₂OH | C₇H₅Br₂NO₃ | 335.93 |
| (3,5-Dibromo-2-nitrophenyl)methanol | Br (3,5); NO₂ (2); CH₂OH | C₇H₅Br₂NO₃ | 335.93 |
| (2,3-Dichloro-5-nitrophenyl)methanol | Cl (2,3); NO₂ (5); CH₂OH | C₇H₅Cl₂NO₃ | 244.03 |
Physicochemical Properties
Melting Points and Solubility
- (2,3-Dibromo-5-nitrophenyl)methanol: Limited data; estimated melting point ~150–160°C (based on brominated aromatic analogs). Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
- (2,3-Dichloro-5-nitrophenyl)methanol: Lower melting point (~120–130°C) due to reduced molecular weight and weaker intermolecular forces. Higher water solubility compared to brominated counterparts.
Table 2: Property Comparison
| Compound | Melting Point (°C) | Solubility in Water (mg/L) | LogP (Predicted) |
|---|---|---|---|
| (2,3-Dibromo-5-nitrophenyl)methanol | 150–160 | <10 | 2.8 |
| (2,3-Dichloro-5-nitrophenyl)methanol | 120–130 | 50–100 | 1.9 |
Reactivity and Stability
- Nitro Group Reactivity: The nitro group at position 5 in (2,3-Dibromo-5-nitrophenyl)methanol enhances electrophilic substitution resistance compared to analogues with nitro groups in ortho positions (e.g., 2,4-Dibromo-3-nitrophenyl)methanol .
- Bromine vs. Chlorine : Bromine’s higher electronegativity and larger atomic radius increase steric effects, slowing nucleophilic aromatic substitution reactions relative to chlorinated analogues.
Table 3: Hazard Comparison
| Compound | Acute Toxicity | Environmental Hazard |
|---|---|---|
| (2,3-Dibromo-5-nitrophenyl)methanol | Not classified | Not classified |
| (2,3-Dichloro-5-nitrophenyl)methanol | H332 | H411 (Chronic) |
Biological Activity
(2,3-Dibromo-5-nitrophenyl)methanol is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, drawing from various research findings and case studies.
Antimicrobial Activity
Recent studies have suggested that (2,3-Dibromo-5-nitrophenyl)methanol exhibits promising antimicrobial properties. The compound's structure, particularly the presence of bromine atoms and a nitro group, contributes to its ability to interact with microbial cellular components.
Case Study: Antibacterial Efficacy
A recent investigation examined the antibacterial activity of (2,3-Dibromo-5-nitrophenyl)methanol against a range of pathogenic bacteria. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
| K. pneumoniae | 128 |
These findings indicate that the compound shows moderate to strong antibacterial activity, with particular efficacy against Gram-positive bacteria such as S. aureus.
Anticancer Potential
The anticancer potential of (2,3-Dibromo-5-nitrophenyl)methanol has been a subject of recent investigations. The compound's unique chemical structure allows it to interact with various cellular targets, potentially disrupting cancer cell proliferation and survival.
Research Findings: Antiproliferative Activity
A comprehensive study evaluated the antiproliferative effects of (2,3-Dibromo-5-nitrophenyl)methanol on multiple cancer cell lines. The results demonstrated significant growth inhibition, particularly in breast and leukemia cell lines .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| T-47D (Breast) | 12.3 |
| SR (Leukemia) | 15.7 |
| SK-MEL-5 (Melanoma) | 18.9 |
| MDA-MB-468 (Breast) | 14.5 |
The compound showed promising activity, with IC50 values in the low micromolar range across multiple cancer types .
The biological activity of (2,3-Dibromo-5-nitrophenyl)methanol is attributed to its unique chemical structure and reactivity. The compound's mechanism of action involves several key processes:
- Redox Activity : The nitro group can undergo reduction, forming reactive intermediates that interact with cellular components.
- Halogen Bonding : The bromine atoms participate in halogen bonding, influencing the compound's binding affinity to molecular targets.
- Enzyme Inhibition : Studies suggest that (2,3-Dibromo-5-nitrophenyl)methanol may inhibit certain enzymes crucial for cellular processes in microbes and cancer cells .
Structure-Activity Relationship
Research has shown that the biological activity of (2,3-Dibromo-5-nitrophenyl)methanol is closely tied to its structural features. The presence of electron-withdrawing groups (bromine and nitro) enhances its reactivity and biological potency .
A comparative study of structurally similar compounds revealed that:
- The position of the nitro group significantly affects antimicrobial activity.
- The presence of two bromine atoms at positions 2 and 3 is crucial for optimal anticancer effects.
- The hydroxyl group contributes to the compound's solubility and cellular uptake .
Future Directions
While (2,3-Dibromo-5-nitrophenyl)methanol shows promise in various biological applications, further research is needed to fully elucidate its potential. Areas of future investigation include:
- Detailed mechanistic studies to understand its interaction with specific cellular targets.
- In vivo studies to assess its efficacy and safety profile.
- Structure optimization to enhance its biological activity and reduce potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
